molecular formula C10H11FO2 B6321283 Ethyl 4-fluoro-3-methylbenzoate CAS No. 148541-58-6

Ethyl 4-fluoro-3-methylbenzoate

Cat. No.: B6321283
CAS No.: 148541-58-6
M. Wt: 182.19 g/mol
InChI Key: WKQSXJMUQXYURR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-fluoro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of fluorotoluene with ethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to the ester compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also employ alternative catalysts and solvents to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-fluoro-3-methylbenzyl alcohol.

    Hydrolysis: 4-fluoro-3-methylbenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-fluoro-3-methylbenzoate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-methylbenzoate depends on its application. In chemical reactions, the ester group can participate in nucleophilic acyl substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-fluorobenzoate: Lacks the methyl group, which can affect its reactivity and applications.

    Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.

    4-fluoro-3-methylbenzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

This compound is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQSXJMUQXYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.00 g of 4-fluoro-3-methylbenzoic acid was dissolved in 100 mL of ethanol, and 2.59 mL of concentrated sulfuric acid was added thereto, followed by heating under reflux overnight. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure, and the obtained residue was alkalified (pH=8) by addition of an aqueous saturated sodium hydrogen carbonate solution under ice-cooling, followed by extraction with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 5.86 g of ethyl 4-fluoro-3-methylbenzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step Two

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